molecular formula C4H6ClO2- B14016182 2-Chloranylbutanoate

2-Chloranylbutanoate

Cat. No.: B14016182
M. Wt: 121.54 g/mol
InChI Key: RVBUZBPJAGZHSQ-UHFFFAOYSA-M
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Description

2-Chloranylbutanoate (hypothetical structure inferred from nomenclature) is a chlorinated derivative of butanoic acid, where a chlorine atom substitutes a hydrogen atom at the second carbon of the butanoate backbone. Chlorinated carboxylic acid derivatives like this compound are often utilized in organic synthesis, pharmaceuticals, or agrochemicals due to their electrophilic reactivity and ability to act as intermediates in substitution reactions .

Properties

IUPAC Name

2-chlorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBUZBPJAGZHSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:

ClCH2COOH+C2H5OHClCH2COOCH2CH3+H2O\text{ClCH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{ClCH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ClCH2​COOH+C2​H5​OH→ClCH2​COOCH2​CH3​+H2​O

In industrial settings, ethyl chloroacetate is produced by the esterification of chloroacetic acid with ethanol under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl chloroacetate undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The chlorine atom in ethyl chloroacetate can be replaced by nucleophiles such as ammonia, amines, or thiols. For example, the reaction with ammonia produces ethyl glycinate:

    ClCH2COOCH2CH3+NH3NH2CH2COOCH2CH3+HCl\text{ClCH}_2\text{COOCH}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{HCl} ClCH2​COOCH2​CH3​+NH3​→NH2​CH2​COOCH2​CH3​+HCl

  • Hydrolysis: : Ethyl chloroacetate can be hydrolyzed to chloroacetic acid and ethanol in the presence of water and a strong acid or base:

    ClCH2COOCH2CH3+H2OClCH2COOH+C2H5OH\text{ClCH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{ClCH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} ClCH2​COOCH2​CH3​+H2​O→ClCH2​COOH+C2​H5​OH

  • Reduction: : It can be reduced to ethyl acetate using reducing agents like lithium aluminum hydride:

    ClCH2COOCH2CH3+LiAlH4CH3COOCH2CH3+LiCl+AlH3\text{ClCH}_2\text{COOCH}_2\text{CH}_3 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{LiCl} + \text{AlH}_3 ClCH2​COOCH2​CH3​+LiAlH4​→CH3​COOCH2​CH3​+LiCl+AlH3​

Scientific Research Applications

Ethyl chloroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl chloroacetate involves its reactivity as an alkylating agent. The chlorine atom in the molecule is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in organic synthesis, where it can introduce the chloroacetate moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which ethyl chloroacetate is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with functional or positional similarities to 2-chloranylbutanoate. Below is a detailed comparison based on substituent position, nomenclature, and structural analogs:

Table 1: Comparison of Chlorinated Aromatic Amines (Chloroanilines)
Compound Name CAS Registry No. IUPAC Name Positional Isomerism Key Properties/Applications
2-Chloroaniline 95-51-2 Benzenamine, 2-chloro- Ortho-substitution Intermediate in dye synthesis
3-Chloroaniline 108-42-9 Benzenamine, 3-chloro- Meta-substitution Used in pesticide production
4-Chloroaniline 106-47-8 Benzenamine, 4-chloro- Para-substitution Precursor for pharmaceuticals

Key Observations :

  • Positional Isomerism: The chloroaniline isomers demonstrate how chlorine substitution at ortho, meta, or para positions on the benzene ring significantly alters reactivity and applications. For this compound, the chlorine at the second carbon of the aliphatic chain may similarly influence steric and electronic properties compared to other chlorinated carboxylates.
  • Reactivity: Chloroanilines undergo electrophilic substitution reactions, while this compound (as a chlorinated ester) may participate in nucleophilic acyl substitutions or elimination reactions due to the electron-withdrawing chlorine atom .
Table 2: Comparison with Methyl Aminobutanoate Hydrochlorides
Compound Name (CAS No.) Similarity Score Key Structural Features Potential Applications
(R)-Methyl 2-aminobutanoate HCl (85774-09-0) 1.00 Chiral amine, ester group, hydrochloride Pharmaceutical intermediates
(S)-Methyl 2-aminobutanoate HCl (56545-22-3) 1.00 Enantiomer of the above Asymmetric synthesis
Methyl 2,6-diaminohexanoate diHCl (67396-08-1) 0.94 Diamine, ester, dihydrochloride Polymer or peptide synthesis

Key Observations :

  • However, the chlorine in this compound may enhance electrophilicity compared to amine derivatives.
  • Stereochemistry: Chiral centers in methyl 2-aminobutanoate hydrochlorides (e.g., R/S isomers) highlight the importance of stereochemical considerations for this compound in drug design or catalysis .

Research Findings and Data Gaps

Synthetic Pathways: While methyl aminobutanoate hydrochlorides are synthesized via esterification of amino acids followed by HCl treatment , this compound might be prepared through chlorination of butanoate esters using reagents like SOCl₂ or PCl₃.

Toxicity and Handling: Chloroanilines exhibit moderate toxicity (e.g., 2-chloroaniline has a reported exposure limit of 78797 µg/kg ), suggesting that this compound may require similar safety protocols for handling.

Stability: Chlorinated aliphatic esters (e.g., ethyl chloroacetate) are prone to hydrolysis; thus, this compound likely degrades in aqueous environments, necessitating anhydrous storage .

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